molecular formula C23H28N4O3S B12119428 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide

Cat. No.: B12119428
M. Wt: 440.6 g/mol
InChI Key: FEORCVBEUPSTEN-UHFFFAOYSA-N
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Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4311(3,8)]undecane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a tricyclic undecane core and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide typically involves multiple steps, starting with the preparation of the tricyclic undecane core. This core is then functionalized with a carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biology, it may be used as a probe to study biological processes at the molecular level. Its interactions with biological molecules can provide insights into cellular functions and pathways .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industry, it can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers and other materials .

Mechanism of Action

The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide stands out due to its tricyclic undecane core, which imparts unique chemical and physical properties. This structural feature may enhance its stability, reactivity, and interactions with biological molecules .

Biological Activity

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a tricyclic undecane structure with a sulfamoyl moiety and a pyrimidine derivative, which are critical for its biological activity. The synthesis involves multiple steps including the formation of the tricyclic core and subsequent functionalization with the sulfamoyl group.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, primarily focusing on its antitumor properties. The following sections detail specific activities observed in laboratory studies.

Antitumor Activity

Several studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms.

Mechanism of Action:

  • Cell Cycle Arrest: The compound has been shown to arrest the cell cycle at the S phase, which is crucial for DNA synthesis.
  • Mitochondrial Dysfunction: It induces mitochondrial dysfunction leading to the activation of apoptotic pathways.
  • Caspase Activation: Activation of caspase-3 has been noted, indicating a move towards programmed cell death.

Table 1: In Vitro Antitumor Activity

Cell LineIC50 (μM)Mechanism of Action
HepG26.92Apoptosis via mitochondrial dysfunction
A5498.99Cell cycle arrest
MCF78.26Caspase activation
DU1457.89Induction of apoptosis

Study 1: HepG2 Cells

In a study involving HepG2 liver cancer cells, treatment with the compound resulted in significant apoptosis rates compared to control groups. Flow cytometry analysis revealed an increase in cells arrested in the S phase, confirming its role as a cell cycle inhibitor.

Study 2: A549 Cells

The compound was tested on A549 lung cancer cells, showing an IC50 value of 8.99 μM. The study highlighted its potential as a therapeutic agent against lung cancer due to its ability to induce apoptosis effectively.

Comparative Analysis with Other Compounds

To understand the efficacy of this compound, it is essential to compare it with established antitumor agents.

Table 2: Comparative IC50 Values

CompoundHepG2 IC50 (μM)A549 IC50 (μM)
N-(...carboxamide)6.928.99
Sunitinib7.6010.36
Doxorubicin5.509.00

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]tricyclo[4.3.1.13,8]undecane-1-carboxamide

InChI

InChI=1S/C23H28N4O3S/c1-15-8-9-24-22(25-15)27-31(29,30)20-6-4-19(5-7-20)26-21(28)23-12-16-2-3-17(13-23)11-18(10-16)14-23/h4-9,16-18H,2-3,10-14H2,1H3,(H,26,28)(H,24,25,27)

InChI Key

FEORCVBEUPSTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CCC(C3)CC(C5)C4

Origin of Product

United States

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